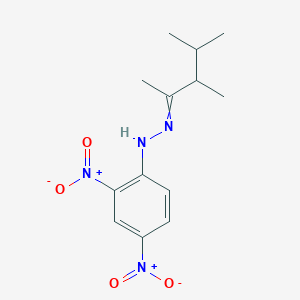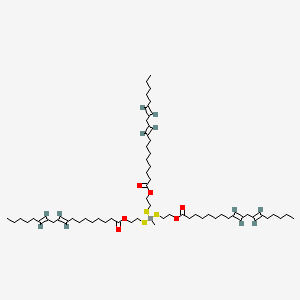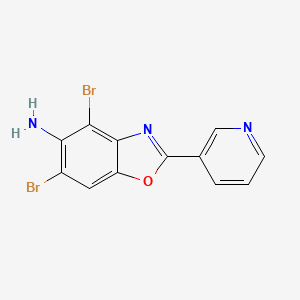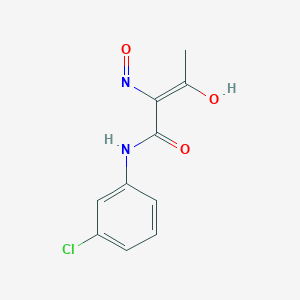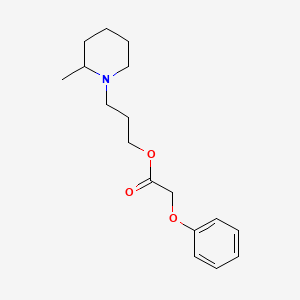
3-(2'-Methylpiperidino)propyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyacetic acid 3-(2-methylpiperidino)propyl ester is a chemical compound with the molecular formula C17H25NO3. It is a derivative of phenoxyacetic acid, which is known for its applications in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of a phenoxyacetic acid moiety linked to a 3-(2-methylpiperidino)propyl ester group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenoxyacetic acid 3-(2-methylpiperidino)propyl ester typically involves the esterification of phenoxyacetic acid with 3-(2-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
On an industrial scale, the production of phenoxyacetic acid 3-(2-methylpiperidino)propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenoxyacetic acid 3-(2-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenoxyacetic acid 3-(2-methylpiperidino)propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenoxyacetic acid 3-(2-methylpiperidino)propyl ester involves its interaction with specific molecular targets in biological systems. The ester group can be hydrolyzed to release phenoxyacetic acid, which can then interact with cellular receptors or enzymes. The piperidine moiety may also contribute to the compound’s biological activity by modulating its interaction with target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler derivative without the piperidine moiety.
2-Methylpiperidine: A related compound with a similar piperidine structure but lacking the phenoxyacetic acid group.
Phenoxyacetic acid esters: Various esters of phenoxyacetic acid with different alcohols.
Uniqueness
Phenoxyacetic acid 3-(2-methylpiperidino)propyl ester is unique due to the combination of the phenoxyacetic acid and piperidine moieties, which impart distinct chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for further study and development .
Properties
CAS No. |
63906-45-6 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 2-phenoxyacetate |
InChI |
InChI=1S/C17H25NO3/c1-15-8-5-6-11-18(15)12-7-13-20-17(19)14-21-16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3 |
InChI Key |
DPFSZEXJIOUDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


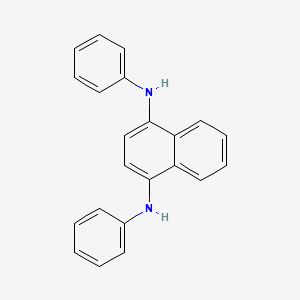
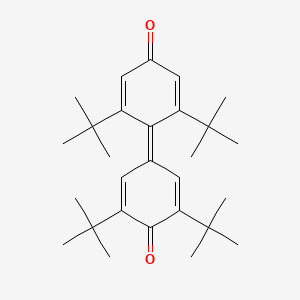
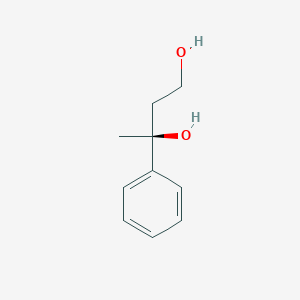
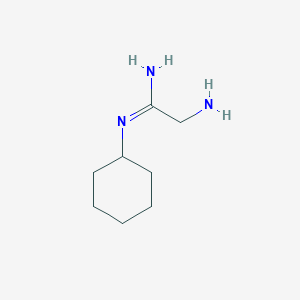
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)


![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
